2-Chloro-4-iodopyridine

Beschreibung

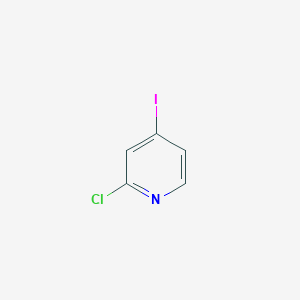

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN/c6-5-3-4(7)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKIPRQNFDUULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363977 | |

| Record name | 2-Chloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153034-86-7 | |

| Record name | 2-Chloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 4 Iodopyridine and Its Analogs

Strategic Precursor Selection and Optimized Reaction Conditions

The synthesis of 2-chloro-4-iodopyridine is most commonly achieved through a halogen exchange reaction, a method well-suited for large-scale production due to its simplicity and high yield. A primary route involves the reaction of 2,4-dichloropyridine (B17371) with an iodide source. Another common precursor is 2-chloro-5-methylpyridine (B98176), which undergoes a multi-step process to yield the target compound. google.com

One established method involves reacting 2,4-dichloropyridine with sodium iodide in the presence of a copper catalyst. nbinno.com Optimization of this nucleophilic aromatic substitution is critical. Key parameters that influence the reaction's success include temperature, catalyst concentration, solvent choice, and reaction time. Industrial-scale syntheses using this method report yields between 85% and 92% with purities exceeding 98% after recrystallization.

Another synthetic strategy starts with 2-chloro-5-methylpyridine. This patented, four-step route involves an initial N-oxide formation, followed by nitration, reduction of the nitro group to an amine, and a final diazotization-iodination sequence. google.com While more complex, this method provides access to substituted analogs.

The table below outlines a comparison of key synthetic methods.

| Method | Precursor | Key Reagents | Typical Yield (%) | Purity (%) | Scalability |

| Halogen Exchange | 2,4-Dichloropyridine | NaI, CuI | 85–92 | >98 | High |

| Multi-Step Synthesis | 2-Chloro-5-methylpyridine | H₂O₂, HNO₃/H₂SO₄, Fe/Acetic Acid, NaNO₂/NaI | 35–40 (overall) | ~90 | Low |

| Chlorination | 4-Iodopyridine | PCl₃ | 75–80 | ~95 | Moderate |

Data compiled from multiple sources.

Halogen Exchange Reactions for Pyridine (B92270) Core Functionalization

Halogen exchange reactions are a cornerstone of pyridine chemistry, allowing for the strategic replacement of one halogen with another. This is particularly useful for introducing iodine into a pyridine ring that already contains other halogens like chlorine or bromine. These reactions, often referred to as Finkelstein reactions in aliphatic chemistry, are adapted for aromatic systems and are driven by factors such as the relative bond strengths and the solubility of the resulting halide salts. In the context of this compound synthesis, an iodide ion displaces a chloride ion from the pyridine ring.

Ullmann-Type Coupling Approaches in Pyridine Iodination

The Ullmann reaction, traditionally known for forming biaryl compounds, has been adapted for carbon-heteroatom bond formation, including the iodination of aryl halides. organic-chemistry.org This "Ullmann-type" reaction typically employs a copper catalyst, often Cu(I) salts like copper(I) iodide (CuI), to facilitate the coupling of an aryl halide with a nucleophile. organic-chemistry.orgrsc.org In the synthesis of iodopyridines, this approach involves the reaction of a chloropyridine with an iodide salt in the presence of a copper catalyst. nbinno.com

The mechanism is believed to involve the oxidative addition of the aryl halide to the Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the iodinated product and regenerate the Cu(I) catalyst. organic-chemistry.org While effective, classic Ullmann conditions often require high temperatures and stoichiometric amounts of copper. semanticscholar.orgresearchgate.net Modern advancements have introduced the use of ligands, such as L-proline, which can accelerate the reaction and allow for milder conditions. semanticscholar.org Recent research has also demonstrated that Ullmann-type couplings of aryl iodides can be catalyzed on rough gold surfaces in polar solvents under ambient conditions. rsc.org

Microwave-Assisted Synthesis Protocols for Efficiency Enhancement

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, significantly reducing reaction times from hours to minutes. orgchemres.orgresearchgate.net This technique has been successfully applied to the synthesis of this compound analogs and other functionalized pyridines. orgchemres.org For instance, the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) from pentachloropyridine (B147404) and sodium iodide was achieved in just 10 minutes under microwave irradiation at 140°C, compared to 1.5 hours under conventional reflux. orgchemres.org

Microwave irradiation is also effective for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The selective C-N cross-coupling of 2-fluoro-4-iodopyridine (B1312466) with aromatic amines was performed under microwave conditions, with reactions completing within 30 minutes. researchgate.netresearchgate.net These protocols not only enhance efficiency but can also improve yields and reduce the formation of byproducts. mdpi.com

The table below compares conventional and microwave-assisted synthesis for a related halopyridine.

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |

| Precursor | Pentachloropyridine | Pentachloropyridine |

| Reagents | NaI, DMF | NaI, DMF |

| Reaction Time | 1.5 hours | 10 minutes |

| Temperature | Reflux | 140 °C |

| Yield | 88% | High (exact % not specified but implied) |

Data from the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine. orgchemres.org

Regioselective Synthesis and Control of Isomer Formation

Achieving regioselectivity—the control of where substituents are placed on the pyridine ring—is a critical challenge in the synthesis of polysubstituted pyridines. znaturforsch.commdpi.com For this compound, the goal is to introduce the iodine atom specifically at the C-4 position, avoiding the formation of other isomers like 2-chloro-3-iodopyridine (B15675) or 2-chloro-5-iodopyridine (B1352245).

The regioselectivity of nucleophilic aromatic substitution on dihalopyridines is governed by the electronic properties of the pyridine ring and the nature of the leaving groups. The nitrogen atom in the pyridine ring is electron-withdrawing, which activates the α (C-2, C-6) and γ (C-4) positions to nucleophilic attack. When 2,4-dichloropyridine is the precursor, the C-4 position is generally more reactive towards nucleophilic substitution than the C-2 position. This inherent reactivity difference is exploited to selectively replace the chlorine at C-4 with iodine.

In cases where regioselectivity is not intrinsically high, chemists employ "directing groups" that steer incoming reagents to a specific position. znaturforsch.com Furthermore, reaction conditions can be finely tuned to favor the formation of the desired isomer. For example, in the synthesis of a 2-chloro-3-iodopyridin-4-amine (B1632570) analog, a mixture of isomers was formed, necessitating purification by preparative HPLC to isolate the desired product. chemicalbook.com Studies on trihalogenated pyridines have shown that the existing substitution pattern, such as a 2-chloro substituent, can have a strong and sometimes unexpected effect on the regioselectivity of subsequent functionalization reactions. mdpi.com

Considerations for Process Chemistry and Scalable Production

Transitioning a synthetic route from a laboratory bench to industrial-scale production introduces a new set of challenges related to cost, safety, efficiency, and environmental impact. acs.org For this compound, the halogen exchange method starting from 2,4-dichloropyridine is considered optimal for large-scale production due to its high yield and operational simplicity.

Key considerations for scalable production include:

Cost of Raw Materials: The selection of inexpensive and readily available starting materials is crucial. While this compound is a valuable intermediate, its utility in large-scale campaigns depends on a cost-effective synthesis. acs.org

Process Optimization: Parameters such as reagent stoichiometry, reaction temperature, and time must be optimized to maximize throughput and minimize waste. For example, maintaining anhydrous conditions and stoichiometric control can mitigate side reactions like di-iodination.

Purification: Developing a robust and scalable purification method is essential. Recrystallization is often preferred over chromatographic methods at an industrial scale due to lower cost and solvent consumption.

Safety and Environmental Impact: The use of hazardous reagents and the generation of waste must be carefully managed. The development of "greener" catalytic systems, such as those that operate in aqueous media or use recyclable heterogeneous catalysts, is an area of ongoing research in Ullmann-type reactions. rsc.org The use of flow chemistry systems is also being explored to enhance reproducibility and minimize byproducts in a continuous production setting.

Chemical Reactivity Profiles and Mechanistic Investigations of 2 Chloro 4 Iodopyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The distinct electronic and steric environments of the chlorine and iodine atoms in 2-chloro-4-iodopyridine govern its reactivity in cross-coupling reactions. The carbon-iodine bond is generally more reactive towards oxidative addition with transition metal catalysts, such as palladium, compared to the stronger carbon-chlorine bond. This inherent difference in reactivity forms the basis for the site-selective functionalization of the pyridine (B92270) ring.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a widely employed method for carbon-carbon bond formation. yonedalabs.com In the case of this compound, this reaction demonstrates high selectivity for the C-4 position (the site of the iodine atom). nih.gov This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, facilitating preferential oxidative addition of the palladium catalyst at the C-4 position. yonedalabs.com

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. yonedalabs.com This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the active palladium(0) catalyst. yonedalabs.com

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives

| Reactant 1 | Coupling Partner | Catalyst System | Product | Yield | Reference |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Chloro-4-phenylpyridine | 89% | |

| This compound-3-carboxylic acid | Arylboronic acids | Not specified | 2-Chloro-4-arylpyridine-3-carboxylic acids | Not specified | |

| This compound | (2-Fluoropyridin-4-yl)boronic acid | Not specified | 2-Chloro-4-(2-fluoropyridin-4-yl)pyridine | Not specified | ambeed.com |

Research has shown that various palladium catalysts and bases can be employed for this transformation, with palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) and potassium carbonate (K₂CO₃) being a common combination. The reaction is versatile and tolerates a range of functional groups on both the pyridine ring and the boronic acid partner.

Similar to the Suzuki-Miyaura coupling, the Stille coupling utilizes a palladium catalyst to form a carbon-carbon bond, but with an organotin reagent as the coupling partner. researchgate.net This reaction also exhibits a high degree of selectivity for the C-4 position of this compound, again due to the greater reactivity of the carbon-iodine bond. The Stille coupling is a valuable tool for introducing aryl, alkenyl, and other organic moieties onto the pyridine scaffold.

A typical catalytic system for the Stille coupling involves a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), often in the presence of a copper(I) co-catalyst.

Table 2: Stille Coupling of a this compound Analogue

| Reactant 1 | Coupling Partner | Catalyst System | Product | Yield | Reference |

| This compound | VinylSnBu₃ | PdCl₂(PPh₃)₂ / CuI | 2-Chloro-4-vinylpyridine | Not specified |

While effective, the toxicity of organotin reagents has led to the development of alternative cross-coupling methods in some applications. acs.org

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction provides a direct route for the introduction of alkyne functionalities onto the pyridine ring. In the context of this compound, the Sonogashira coupling proceeds selectively at the C-4 position. researchgate.net

The mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center, followed by reductive elimination. beilstein-journals.org

Table 3: Sonogashira Coupling with Dihaloarene Substrates

| Reactant 1 | Coupling Partner | Catalyst System | Product | Reference |

| 2,4-dichloroquinoline | Terminal alkynes | (PPh₃)₂PdCl₂-CuI | 2-alkynyl-4-chloroquinoline | beilstein-journals.org |

| Aryl iodides | Terminal alkynes | Fe(acac)₃/2,2-bipyridine | Arylalkynes | beilstein-journals.org |

This methodology has been successfully applied to related dihaloquinolines, where regioselective alkynylation at the C-2 position is observed, followed by a subsequent Suzuki coupling at the C-4 position. beilstein-journals.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. dur.ac.uk This reaction has proven to be highly effective for the selective amination of this compound at the C-4 position. researchgate.net This selectivity is complementary to traditional nucleophilic aromatic substitution reactions, which often favor substitution at the C-2 position in dihalopyridines. researchgate.netresearchgate.net

Microwave-assisted Buchwald-Hartwig amination has been shown to be particularly efficient, allowing for shorter reaction times and the use of milder bases like potassium carbonate. researchgate.net A common catalyst system for this transformation is palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand such as BINAP. researchgate.net

Table 4: Buchwald-Hartwig Amination of a 2-Fluoro-4-iodopyridine (B1312466)

| Reactant 1 | Coupling Partner | Catalyst System | Key Finding | Reference |

| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂/BINAP | Exclusive C-N coupling at the 4-position | researchgate.net |

This method provides a powerful tool for the synthesis of 4-aminopyridine (B3432731) derivatives, which are important structural motifs in medicinal chemistry.

The Kumada and Negishi cross-coupling reactions offer alternative strategies for carbon-carbon bond formation, utilizing Grignard reagents and organozinc reagents, respectively. nih.govmdpi.com

The Kumada coupling, which employs a nickel or palladium catalyst, has been shown to be effective for the cross-coupling of chloropyridines with Grignard reagents. researchgate.net

The Negishi coupling, typically palladium-catalyzed, is particularly useful for the coupling of organozinc reagents with aryl halides. mdpi.com A notable application involves the reaction of an in situ generated organozinc derivative of 2-fluoro-4-iodopyridine with 2,4-dichloropyrimidine. acs.orgrug.nl This reaction proceeds with high regioselectivity, with the coupling occurring at the 4-position of the pyridine ring. acs.org

Table 5: Negishi Coupling of a 2-Fluoro-4-iodopyridine

| Reactant 1 | Coupling Partner | Catalyst | Product | Yield | Reference |

| 2-Fluoro-4-iodopyridine | 2,4-Dichloropyrimidine (via organozinc intermediate) | Pd(PPh₃)₄ | 2-Fluoro-4-(2-chloropyrimidin-4-yl)pyridine | 69% | acs.org |

These methodologies expand the scope of accessible pyridine derivatives, allowing for the introduction of a wide variety of substituents.

The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds in this compound provides a strong basis for site-selectivity in cross-coupling reactions. nih.gov However, this selectivity can be further influenced and even inverted by the choice of catalyst and ligands. nih.govrsc.org

For instance, in the Suzuki-Miyaura coupling of 2,4-dichloropyridines, the use of bulky phosphine ligands such as QPhos can promote coupling at the C-4 position, albeit with modest selectivity. nih.gov In contrast, diphosphine ligands like dppf favor the conventional selectivity at the C-2 position. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also been shown to effectively control the site-selectivity of cross-coupling reactions. nih.gov

Furthermore, computational studies have provided insights into the factors governing site-selectivity. Density Functional Theory (DFT) calculations on the oxidative addition of dihalopyridines to palladium(0) complexes have shown that the formation of pre-reactive complexes is a crucial factor in determining the activation energies and, consequently, the selectivity of the reaction. researchgate.net These studies highlight the activating effect of the nitrogen atom in the pyridine ring on the adjacent C-2 and C-6 positions. researchgate.net

The ability to control the site-selectivity through ligand choice and reaction conditions significantly enhances the synthetic utility of dihalopyridines like this compound, enabling the targeted synthesis of specific isomers.

Kumada and Negishi Cross-Coupling Methodologies

Nucleophilic Aromatic Substitution (SNAr) Pathways

The reactivity of this compound is significantly influenced by the presence of two different halogen atoms on the pyridine ring. These halogens, being electron-withdrawing, activate the ring for nucleophilic attack. The differing properties of chlorine and iodine, however, lead to complex reactivity profiles, particularly in nucleophilic aromatic substitution (SNAr) reactions.

In dihalopyridines, the position of nucleophilic attack is a critical aspect of their chemistry. For 2,4-dihalogenated pyridines, including this compound, nucleophilic substitution generally occurs preferentially at the 4-position. acs.orgresearchgate.net This preference is attributed to the greater ability of the para-position to stabilize the negative charge in the Meisenheimer intermediate, a key step in the SNAr mechanism.

However, the regioselectivity can be influenced and even reversed under certain conditions. The introduction of a bulky trialkylsilyl group at the 5-position of 2,4-dihalopyridines can sterically hinder attack at the 4-position, thereby directing the nucleophile to the 2-position. acs.orgacs.org After the reaction, the silyl (B83357) group can be removed, yielding a 2-substituted pyridine. This "trialkylsilyl trick" provides a valuable synthetic route to otherwise difficult-to-access isomers. acs.org

The nature of the nucleophile also plays a role. While many standard nucleophiles attack the 4-position, certain secondary amines and hydrazine (B178648) hydrate (B1144303) can favor substitution at the 2-position. researchgate.net The choice of solvent and the presence of catalysts can further modulate this regioselectivity.

The activation of the pyridine ring in this compound towards SNAr is a consequence of the electron-withdrawing nature of the halogen substituents. This activation makes the carbon atoms of the pyridine ring electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Recent studies have explored alternative activation modes. One such method involves the formation of N-phosphonium pyridinium (B92312) intermediates. nih.gov In this process, a phosphine reacts with the iodopyridine, potentially facilitated by a catalytic amount of iodine, to form a highly reactive dicationic salt. nih.gov This intermediate is exceptionally susceptible to SNAr, allowing for reactions to occur under milder conditions, such as ambient temperature, and with a broader range of nucleophiles. nih.gov The formation of this intermediate circumvents the typically low reactivity of iodopyridines in SNAr reactions. nih.gov

Mechanistic studies on the displacement of halogens in this compound reveal a competition between the displacement of the chloro and iodo groups. While iodine is generally a better leaving group in many substitution reactions, the regioselectivity of SNAr on the pyridine ring often favors attack at the 4-position, where the iodine is located. acs.org

The relative reactivity of halopyridines in SNAr reactions can be complex and depends on the nucleophile and reaction conditions. For some nucleophiles, the order of reactivity is F > Cl > Br > I, suggesting that the first step (nucleophilic attack) is rate-determining. sci-hub.se For others, the order is I > Br > Cl > F, indicating that the second step (loss of the leaving group) is rate-determining. sci-hub.se

In the case of this compound, the superior leaving group ability of iodine often directs transition-metal-catalyzed cross-coupling reactions to the 4-position. However, in SNAr, the electronic factors favoring attack at the 4-position are dominant. The interplay between these factors makes this compound a versatile substrate for selective functionalization.

Activation Modes and Intermediate Formation in SNAr

Other Selective Transformations and Derivatizations

Beyond SNAr, this compound undergoes other selective transformations that are valuable in synthetic chemistry.

The introduction of a cyano group onto the pyridine ring is a significant transformation, as nitriles are versatile synthetic intermediates. google.com Cyanation of halopyridines can be achieved through various methods, often involving the substitution of a halogen atom. google.com

For 2-halopyridines, cyanation can be accomplished using reagents like cuprous cyanide in a polar solvent such as dimethylformamide (DMF). google.com Another approach involves the in situ activation of the pyridine ring. For instance, treatment with nitric acid and trifluoroacetic anhydride (B1165640) can generate a reactive intermediate that is then trapped with a cyanide source, leading to the formation of 2-cyanopyridines. thieme-connect.de This method avoids the need to pre-form a pyridine N-oxide. thieme-connect.de Phase-transfer catalysis has also been employed for the cyanation of 2-halopyridines, offering an alternative to processes that use heavy metals or require difficult-to-recover polar solvents. google.com

In pyridine scaffolds, halogen dance reactions can be induced by bases like lithium diisopropylamide (LDA). researchgate.net For dihalopyridines, this can lead to a "shuffling" of the halogen positions. For example, treatment of a 2,3-dihalopyridine with LDA can lead to an equilibrium between different lithiated and halogenated isomers. researchgate.net The reaction can be quenched with an electrophile to trap a specific isomer.

While direct studies on this compound are not extensively detailed in the provided context, the principles of halogen dance reactions are applicable. It is plausible that under strong basic conditions, the iodine or chlorine atom could migrate, leading to the formation of other chloro-iodopyridine isomers. This reactivity has been demonstrated in structurally related polysubstituted pyridines, where halogen dance reactions are key steps in their synthesis. acs.orgnih.govscilit.com For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine utilizes a halogen dance reaction. acs.orgnih.govscilit.com

Application of 2 Chloro 4 Iodopyridine As a Precursor in Complex Molecular Architectures

Synthesis of Pharmaceutically Active Compounds and Intermediates

2-Chloro-4-iodopyridine is a key intermediate in the creation of a wide range of pharmaceutically active compounds. Its structural features are leveraged to build complex molecules with specific therapeutic functions. nbinno.com

Development of Novel Anti-Cancer Agents

This compound is instrumental in the synthesis of novel anti-cancer agents. nbinno.com Pyridine-based molecules derived from this compound have demonstrated significant cytotoxic effects against various cancer cell lines in laboratory studies. The ability to selectively modify the pyridine (B92270) ring through reactions at the chlorine and iodine positions allows for the fine-tuning of the molecule's biological activity. chemimpex.com For instance, it is a precursor in the synthesis of certain protein kinase inhibitors, which are a class of targeted cancer therapies. google.com

Table 1: Examples of this compound in Anti-Cancer Agent Synthesis

| Precursor | Synthesized Compound Class | Therapeutic Target/Application |

| This compound | Pyridine derivatives | In-vitro cytotoxicity against cancer cell lines |

| 2-Chloro-4-iodo-5-methylpyridine | Protein kinase ERK2 inhibitors | Targeted cancer therapy google.com |

| 5-Chloro-2-fluoro-4-iodopyridine | Heterocyclic compounds | Development of novel anti-cancer agents chemimpex.com |

Precursors for Anti-Inflammatory Drugs

Design and Synthesis of Neurological and Imaging Agents (e.g., Tau Protein Imaging Agents)

A significant application of this compound is in the creation of imaging agents for neurological disorders, particularly for visualizing Tau protein aggregates, which are a hallmark of Alzheimer's disease. mdpi.commdpi.com The compound is reacted with other molecules, such as 6-azaindole, to produce tracers that can be radiolabeled, typically with iodine-125. mdpi.commdpi.com These imaging agents, like [¹²⁵I]INFT and [¹²⁵I]ISAS, are designed to have reduced lipophilicity for better brain uptake and minimal non-specific binding, which is crucial for clear imaging of Tau tangles in post-mortem human brain tissue. mdpi.commdpi.com

Table 2: Tau Protein Imaging Agents Synthesized from this compound

| Precursor | Reactant | Synthesized Imaging Agent | Key Finding |

| This compound | 6-Azaindole | [¹²⁵I]INFT | Developed as a less lipophilic Tau imaging agent for autoradiographic studies. mdpi.com |

| This compound | 6-Azaindole | [¹²⁵I]ISAS | Designed to have reduced lipophilicity and evaluated for Tau binding affinity. mdpi.com |

Strategies for Enzyme Inhibitor Synthesis

This compound is a valuable tool in the synthesis of various enzyme inhibitors. Its reactive sites allow for the construction of molecules that can bind to and inhibit the activity of specific enzymes, a common strategy in drug development. For example, a derivative, 2-chloro-4-iodo-5-methylpyridine, is used as an intermediate in the preparation of protein kinase ERK2 inhibitors. google.com

Contribution to Agrochemical Development

The utility of this compound is not limited to pharmaceuticals; it is also a key component in the development of modern agrochemicals. chemimpex.comnbinno.com

Role in Formulation of Effective Pesticides

This compound serves as a crucial building block in the formulation of effective pesticides. chemimpex.com Its incorporation into agrochemical products can enhance their efficacy in protecting crops from pests. chemimpex.com For example, it is an intermediate in the synthesis of pyridine-based insecticides like imidacloprid (B1192907) and thiamethoxam. nbinno.com

Synthesis of Herbicidal Compounds

This compound serves as a significant intermediate in the agrochemical industry for the development of potent herbicides. chemimpex.com Its structure is a crucial component in the synthesis of pyridine-based agrochemicals designed for effective weed control and enhanced crop protection. chemimpex.comchemimpex.com The compound's ability to participate in various coupling and substitution reactions allows for the construction of complex herbicidal molecules. nbinno.com For instance, it is utilized as a precursor for herbicides such as flumioxazin (B1672886) and sulfentrazone, which are effective against a range of weeds. nbinno.com The incorporation of the pyridine moiety is critical to the biological activity of these final products.

| Herbicide | Chemical Class | Mode of Action (General) |

| Flumioxazin | N-phenylphthalimide | Protoporphyrinogen oxidase (PPO) inhibitor |

| Sulfentrazone | Aryl triazolinone | Protoporphyrinogen oxidase (PPO) inhibitor |

Versatility in Advanced Materials Science

The utility of this compound extends beyond life sciences into the realm of materials science, where it contributes to the production of high-performance materials. chemimpex.com

This compound is employed in the synthesis of advanced polymers and coatings. chemimpex.com Its incorporation into polymer structures can significantly improve the material's properties. chemimpex.com Research has shown that polymer blends containing derivatives of this compound exhibit enhanced mechanical properties and greater thermal stability. These improvements are attributed to the unique chemical structure of the pyridine derivative, which facilitates stronger intermolecular interactions within the polymer matrix. This leads to materials with increased durability and better resistance to environmental factors. chemimpex.comchemicalbook.com The inclusion of such halogenated pyridines can impart desirable characteristics like improved electrical conductivity and chemical resistance to the final polymer products. chemicalbook.com

In the field of organometallic chemistry, this compound and its derivatives are valuable as ligands for metal catalysts. chemicalbook.com The pyridine nitrogen and halogen atoms can coordinate with metal centers, influencing the catalyst's reactivity and selectivity in various chemical transformations. chemicalbook.com Specifically, it has been used to create cyclometalating ligands for organometallic complexes. The compound can bind to metal ions such as copper and silver, where the transfer of electrons from the metal to the ligand facilitates cross-coupling reactions. The presence of halogen atoms enhances the molecule's capacity to form robust interactions with biological macromolecules and transition metals, which is a key aspect of its function in catalysis.

Production of Polymers and Coatings with Enhanced Properties

Generation of Poly-substituted Pyridine Derivatives

The distinct reactivity of the C-Cl and C-I bonds in this compound is fundamental to its use in creating highly substituted pyridine scaffolds, which are privileged structures in medicinal and materials chemistry. mdpi.com

The differential reactivity of the two halogen atoms allows for iterative and regioselective functionalization. The carbon-iodine bond is typically more reactive than the carbon-chlorine bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). This allows for a functional group to be introduced selectively at the 4-position while leaving the chlorine at the 2-position intact for a subsequent, different transformation. This orthogonal reactivity is a powerful strategy for building complex, multi-substituted pyridines in a controlled manner. mdpi.comresearchgate.net Studies on related trihalogenated pyridines have established them as versatile starting materials for preparing orthogonally functionalized derivatives, a principle that applies to this compound. mdpi.com The choice of reaction conditions and mechanisms (e.g., radical vs. ionic pathways) can also influence the regioselectivity of functionalization. This step-wise approach enables the efficient construction of complex structures that are not easily accessible through other methods. lookchem.com

This compound is a versatile building block for synthesizing various heteroarylpyridines. nbinno.com Through sequential cross-coupling reactions, different heteroaromatic groups can be introduced at the 4- and 2-positions. For example, a Suzuki or Stille coupling can be performed first at the more reactive 4-iodo position to introduce a heteroaryl group. Subsequently, a second, typically more forcing, cross-coupling reaction can be carried out at the 2-chloro position to install a different (or the same) heteroaryl moiety. This strategy provides access to a wide array of 2,4-di(heteroaryl)pyridines and other complex heterocyclic compounds, such as pyrimidine (B1678525) and quinoline (B57606) derivatives. nbinno.com

Computational Chemistry and Theoretical Studies on 2 Chloro 4 Iodopyridine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the chemical properties of 2-chloro-4-iodopyridine and related compounds. By modeling the electron density, DFT calculations can predict a range of molecular properties, from reactivity to spectroscopic characteristics.

Prediction of Reactivity and Regioselectivity

DFT calculations are instrumental in predicting the reactivity and regioselectivity of this compound in various chemical reactions. The presence of two different halogen atoms and a nitrogen atom within the pyridine (B92270) ring creates a nuanced electronic landscape.

Theoretical studies on similar halopyridine systems demonstrate that the electron-withdrawing nature of the chlorine and iodine atoms, combined with the inherent electronic properties of the pyridine ring, activates specific positions towards nucleophilic or electrophilic attack. DFT can be used to map the electron density and electrostatic potential surface of the molecule, identifying electron-deficient sites that are prone to nucleophilic attack and electron-rich regions susceptible to electrophilic substitution. fluoromart.com

For instance, in cross-coupling reactions, DFT calculations can help predict whether a reaction is more likely to occur at the C-Cl or C-I bond. Generally, the C-I bond is more reactive in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. DFT studies on related 2,3-dihalopyridines have been used to compute the oxidative addition process in Pd-catalyzed reactions to understand site-selectivity. researchgate.net

Table 1: Predicted Regioselectivity in Reactions of Halopyridines based on Computational Studies

| Reactant | Reaction Type | Predicted Reactive Site | Computational Method | Reference |

| 4-Chloro-3-iodopyridine | Electrophilic Substitution | C-2 and C-5 positions | Density Functional Theory (DFT) | |

| 2-Bromopyridine | Halogen Dance | C-4 position | Density Functional Theory (DFT) | researchgate.net |

| 2,3-Dihalopyridines | Pd-catalyzed Cross-Coupling | C-X (I > Br > Cl) | Density Functional Theory (DFT) | researchgate.net |

Analysis of Activation Energies and Transition States in Chemical Reactions

By modeling the reaction pathways, DFT calculations can determine the activation energies and geometries of transition states for reactions involving this compound. This information is crucial for understanding reaction mechanisms and predicting reaction kinetics.

For example, in nucleophilic aromatic substitution reactions, DFT can be used to compare the energy barriers for the substitution of the chloro versus the iodo substituent, providing a rationale for the observed product distribution. Computational studies on the dichlorination of pyridine derivatives have utilized DFT to model transition states and intermediates, thereby identifying the energy barriers for chlorination at different positions. Similarly, DFT has been employed to explore the mechanism of palladium-catalyzed C-H activation and β-H elimination in reactions involving pyridine derivatives. acs.org These theoretical insights help in optimizing reaction conditions to favor the desired product.

Simulation of Charge Distribution and Orbital Interactions

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy and localization of the HOMO indicate the molecule's ability to donate electrons and the likely sites for electrophilic attack, while the LUMO's energy and distribution reveal its electron-accepting capability and the probable sites for nucleophilic attack. nih.gov For instance, a study on methyl 2-chloro-4-iodonicotinate, a structurally related compound, used DFT to calculate the HOMO-LUMO gap to predict its pharmaceutical activity. nih.gov

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule like this compound or its derivatives might interact with a biological target, such as a protein or enzyme. These methods are pivotal in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In a typical docking study, the three-dimensional structure of the target protein is used as a receptor, and the small molecule (ligand) is placed into the binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Studies on derivatives of 2-chloropyridine (B119429) have demonstrated the utility of this approach. For example, docking simulations were performed to position novel 2-chloropyridine derivatives into the active site of telomerase, a potential antitumor target, to understand their binding model and inhibitory activity. nih.govnih.gov In another study, molecular docking of methyl 2-chloro-4-iodonicotinate was conducted to assess its potential as a drug for pulmonary fibrosis. nih.gov For a related bromo-chloro-iodopyridine, computational docking studies have been suggested as a way to identify potential kinase or G-protein coupled receptor (GPCR) targets for experimental validation. vulcanchem.com These examples highlight the potential of using molecular docking to explore the biological interactions of this compound-based compounds.

Table 2: Example of Molecular Docking Study on a 2-Chloropyridine Derivative

| Compound | Target Protein | Key Interactions | Predicted Activity | Reference |

| 2-chloro-5-(((5-(2-hydroxy-4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)pyridine | Telomerase (3DU6) | Not specified | Antitumor agent | nih.gov |

| Novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties | Telomerase (3DU6) | Not specified | Telomerase inhibitor | nih.gov |

| Methyl 2-chloro 4-iodonicotinate | Not specified | Not specified | Treatment of pulmonary fibrosis | nih.gov |

Understanding Intermolecular Interactions, Including Halogen Bonds

The solid-state structure and properties of this compound are governed by a variety of intermolecular interactions. Among these, halogen bonding has emerged as a significant and directional interaction that can influence crystal packing and molecular recognition.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The iodine and chlorine atoms in this compound can both potentially participate in halogen bonds, with the iodine atom being a stronger halogen bond donor due to its higher polarizability.

Computational studies, often in conjunction with X-ray crystallography, are essential for characterizing these interactions. DFT calculations can be used to model the electrostatic potential surface of the molecule, which often reveals a region of positive electrostatic potential (a "σ-hole") on the halogen atom opposite to the C-X bond, which is responsible for the electrophilic nature of the halogen in this context. researchgate.net

Studies on the crystal structures of related iodopyridinium and chloropyridinium salts have provided experimental evidence for the formation of C–I···X⁻ and C–Cl···X⁻ halogen bonds. acs.org The strength and geometry of these interactions can be analyzed using computational methods. Furthermore, research on co-crystals of halopyridines with other molecules has demonstrated the importance of halogen bonding in supramolecular assembly. acs.orgrsc.org Understanding these intermolecular forces is crucial for the rational design of crystalline materials with desired properties, including pharmaceuticals where polymorphism and solubility are critical factors.

Advanced Spectroscopic and Analytical Characterization Techniques in 2 Chloro 4 Iodopyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-chloro-4-iodopyridine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. For derivatives of this compound, the aromatic protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns. For instance, in derivatives of 2,3-dichloro-4-iodopyridine, the protons H-5 and H-6 appear as doublets in the ¹H NMR spectrum. mdpi.com The analysis of substituted derivatives, such as 8-chloro-7-iodo-2-methylimidazo[1,2-a]pyridine, shows distinct signals for the methyl group protons alongside the aromatic protons, allowing for complete structural assignment. mdpi.com In another example, the ¹H NMR spectrum of 4-(benzylthio)-2,3,5,6-tetrachloropyridine, a derivative of a related iodinated pyridine, shows aromatic hydrogens as multiplets and doublets between δ 6.70 and 7.28 ppm. orgchemres.org

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine | CDCl₃ | H-5 | 7.72 (d) | 6.9 | mdpi.com |

| H-3 | 7.38 (s) | mdpi.com | |||

| H-6 | 7.07 (d) | 6.9 | mdpi.com | ||

| CH₃ | 2.48 (s) | mdpi.com | |||

| 2-(Benzyloxy)-3,5,6-trichloro-4-iodopyridine | DMSO-d₆ | Aromatic H | 7.29-7.50 (m) | orgchemres.org | |

| CH₂ | 5.47 (s) | orgchemres.org |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are highly sensitive to their electronic environment, influenced by the attached halogens and other functional groups. In the ¹³C NMR spectrum of 2,3-dichloro-4-iodopyridine, the carbon atoms of the pyridine ring resonate at distinct chemical shifts, including signals at δ 148.5, 146.6, 135.4, 134.0, and 111.2 ppm. mdpi.com For derivatives formed from tetrachloro-iodopyridine, such as an ethoxy-substituted product, the pyridine carbon signals shift, and new resonances for the ethoxy group's methyl and methylene (B1212753) carbons appear at approximately δ 14.2 and 64.5 ppm, respectively. orgchemres.org This data is crucial for confirming the regiochemistry of substitution reactions.

| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| 8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine | CDCl₃ | Pyridine/Imidazole Ring Carbons | 144.6, 131.9, 127.5, 123.6, 121.1, 111.6, 91.5 | mdpi.com |

| CH₃ | 14.4 | mdpi.com | ||

| Trichloro-6-ethoxy-4-iodopyridine | Not Specified | Pyridine Ring Carbons | 155.7, 141.4, 126.3, 122.9, 120.8 | orgchemres.org |

| CH₂ | 64.5 | orgchemres.org | ||

| CH₃ | 14.2 | orgchemres.org |

For more complex molecules derived from this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In these cases, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. HSQC correlates proton signals with the directly attached carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These techniques were instrumental in elucidating the structures of regioisomeric N-alkylation products of indazoles and confirming the substitution patterns in bioactive 2-chloro-4-aminoquinazolines. researcher.life For derivatives like 2-chloro-3-(dimethoxymethyl)-4-iodopyridine, 2D NMR clarifies the connectivity between the pyridine ring and its substituents, confirming the precise location of each group.

Carbon (13C) NMR Analysis of Derivatives

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bond vibrations within a molecule. The spectra of halogenated pyridines are characterized by specific vibrational modes. For this compound, characteristic stretching vibrations for the carbon-chlorine (C-Cl) bond are expected around 700 cm⁻¹, while the carbon-iodine (C-I) stretch appears at a lower frequency, typically around 500 cm⁻¹. Studies on analogous compounds like 2-chloro-5-iodopyridine (B1352245) and 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide confirm that IR and Raman spectra are in agreement with predictions based on structural data, helping to verify the molecular structure. nih.govrsc.org These techniques are used to confirm the structure of synthesized compounds by comparing the experimental spectra with those of known materials or theoretical calculations. orgchemres.org

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound (C₅H₃ClIN) by providing a highly accurate mass measurement (calculated exact mass: 238.899857 Da). chemsrc.comnih.gov The technique is also essential for identifying the characteristic isotopic patterns of chlorine (³⁵Cl/³⁷Cl) and iodine, which further validates the compound's identity.

When coupled with liquid chromatography (LC-MS), this method becomes a vital tool for monitoring reaction progress, assessing product purity, and identifying byproducts in the synthesis of this compound derivatives. nih.gov For example, LC-MS analysis was used to monitor the formation of side products during the synthesis of floyocidin B, a complex natural product utilizing a halogenated pyridine scaffold. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about connectivity, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. Single-crystal X-ray diffraction studies can be performed on this compound to determine precise bond lengths, bond angles, and intermolecular interactions. Although the specific crystal structure of the parent this compound is not detailed in the search results, analysis of a structural analog, 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide, reveals a monoclinic crystal system and the presence of intermolecular C–H···O hydrogen bonding. rsc.org Such studies provide invaluable insight into the packing of molecules in the crystal lattice and the nature of non-covalent interactions, which can influence the material's physical properties.

Q & A

Q. Why do some studies report conflicting regioselectivity in this compound reactions?

- Answer : Discrepancies arise from varying reaction mechanisms. For instance, radical pathways (photoredox) favor C4 functionalization, while ionic mechanisms (Suzuki) may exhibit competing C2 reactivity due to transient intermediates. Reviewing mechanistic evidence (e.g., radical traps in photoredox) clarifies these outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.